N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide
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Overview
Description
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide typically involves multiple steps starting from commercially available substances. One common method involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic techniques, including the use of hydrazonoyl halides as precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- Morpholinyl thiazolo[5,4-b]pyridine derivatives
Uniqueness
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide stands out due to its unique structural features and potent biological activities. Its ability to inhibit PI3K with high specificity and potency makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-propylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-4-8-15(9-5-2)19(25)23-17-11-6-10-16(14(17)3)20-24-18-12-7-13-22-21(18)26-20/h6-7,10-13,15H,4-5,8-9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACUCCYDNSSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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